molecular formula C11H12N2O3 B1628978 Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate CAS No. 491850-48-7

Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate

Cat. No. B1628978
M. Wt: 220.22 g/mol
InChI Key: JRQLPLNTXLZLIN-UHFFFAOYSA-N
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Description

“Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate” is a chemical compound . It is a pale-yellow to yellow-brown solid with a molecular weight of 220.23 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h2-5,9,12H,6H2,1H3,(H,13,15) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Chemical Reactions Analysis

Specific chemical reactions involving “Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate” are not provided in the search results. For a comprehensive analysis of chemical reactions, it would be best to refer to peer-reviewed papers and technical documents related to this compound .


Physical And Chemical Properties Analysis

“Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 220.23 . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Tautomerism and Chemical Properties

  • The compound exhibits tautomerism, showing a mixture of unsaturated and saturated esters in solution, as demonstrated through nuclear magnetic resonance studies. This characteristic is crucial for understanding its reactivity and stability in different chemical environments (Chapman, 1966).

Application in Corrosion Inhibition

  • Quantum chemical calculations based on the Density Functional Theory (DFT) method were performed on quinoxaline compounds, including derivatives similar to Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate, to assess their efficiency as corrosion inhibitors for copper in nitric acid media. The relationship between molecular structure and inhibition efficiency was determined, providing insights into their potential applications in protecting metals from corrosion (Zarrouk et al., 2014).

Hydrolysis Reactions

  • Studies on the hydrolysis of related compounds have contributed to understanding the chemical behavior of Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate under various conditions. This information is valuable for its application in synthesis and decomposition processes (Iwanami et al., 1964).

Crystal Structure Analysis

  • The crystal structure of a closely related compound, ethyl 2,2-dihydroxy-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate, reveals interesting molecular packing and intramolecular interactions. Such analyses aid in the design of new materials and understanding of the compound's physical properties (Ferfra et al., 2000).

Oxidative Chemistry

  • The compound's derivatives have been studied for their oxidative chemistry, including reactions with hydrogen peroxide. These studies are relevant for understanding its potential role in synthetic chemistry and biological systems (Lucia et al., 2006).

Synthesis and Potential Therapeutic Applications

  • Synthesis studies have led to new derivatives with potential non-steroidal anti-inflammatory and analgesic properties. Such research highlights the pharmaceutical applications of Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate derivatives (Wagle et al., 2008).

Safety And Hazards

The compound has been labeled with the exclamation mark pictogram, indicating that it may pose certain hazards. The hazard statements include H302, and the precautionary statements include P264, P270, P301+P312, and P330 . For more detailed safety information, it would be best to refer to the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

methyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h2-5,9,12H,6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQLPLNTXLZLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610253
Record name Methyl (3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate

CAS RN

491850-48-7
Record name Methyl (3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Orthophenylenediamine (10 g, 92.4 mmol) and diethyl maleate (45 g, 646.8 mmol) were refluxed for 75 h in propanol. The solvent was removed using a rotary evaporator and the residue was purified by column chromatography (ethyl acetate/hexane 1:1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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